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Compound of Interest

Compound Name: 2-Fluoro-3-methylphenol

Cat. No.: B1315178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-
Fluoro-3-methylphenol and its common precursors: 3-methylphenol, 2-bromo-3-

methylphenol, and 2-fluoro-3-methylanisole. Understanding the distinct spectral characteristics

of these compounds is crucial for monitoring reaction progress, ensuring purity, and confirming

the structure of the final product in synthetic chemistry.

Synthesis Pathway
The synthesis of 2-Fluoro-3-methylphenol can be achieved through several routes. A

common strategy involves the electrophilic fluorination of 3-methylphenol. Alternatively, a

halogen exchange reaction from 2-bromo-3-methylphenol or the demethylation of 2-fluoro-3-

methylanisole can be employed. The following diagram illustrates these potential synthetic

transformations.
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Caption: Synthetic routes to 2-Fluoro-3-methylphenol from its precursors.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Fluoro-3-methylphenol and

its precursors. These values are essential for the identification and characterization of these

compounds during synthesis and analysis.

¹H NMR Spectral Data
Compound Chemical Shift (δ, ppm)

2-Fluoro-3-methylphenol Data not available in the search results.

3-Methylphenol (m-cresol)
Aromatic H: ~6.6-7.2, Methyl H: ~2.3, Hydroxyl

H: ~4.5-5.5

2-Bromo-3-methylphenol
Aromatic H: ~6.8-7.3, Methyl H: ~2.4, Hydroxyl

H: ~5.6

2-Fluoro-3-methylanisole Data not available in the search results.
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¹³C NMR Spectral Data
Compound Chemical Shift (δ, ppm)

2-Fluoro-3-methylphenol Data not available in the search results.

3-Methylphenol (m-cresol) Aromatic C: ~113-155, Methyl C: ~21

2-Bromo-3-methylphenol Aromatic C: ~110-152, Methyl C: ~20

2-Fluoro-3-methylanisole Data not available in the search results.

Infrared (IR) Spectral Data
Compound Key Absorption Peaks (cm⁻¹)

2-Fluoro-3-methylphenol Data not available in the search results.

3-Methylphenol (m-cresol)

O-H stretch (broad): ~3300-3500, C-H aromatic

stretch: ~3000-3100, C=C aromatic ring stretch:

~1500-1600, C-O stretch: ~1200-1250

2-Bromo-3-methylphenol Data not available in the search results.

2-Fluoro-3-methylanisole

C-H aromatic stretch: ~3000-3100, C-H aliphatic

stretch: ~2850-2950, C=C aromatic ring stretch:

~1500-1600, C-O-C stretch: ~1000-1300, C-F

stretch: ~1000-1100

Mass Spectrometry (MS) Data
Compound Molecular Ion (m/z)

Key Fragmentation Peaks
(m/z)

2-Fluoro-3-methylphenol 126.05
Data not available in the

search results.

3-Methylphenol (m-cresol) 108.06 107, 79, 77

2-Bromo-3-methylphenol 185.97, 187.97 (Br isotopes)
Data not available in the

search results.

2-Fluoro-3-methylanisole 140.06 125, 97, 77

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide. Instrument parameters and sample preparation may require optimization based on

the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg)

may be necessary.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal

reference (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters

include the number of scans, relaxation delay, and acquisition time.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton

ratios.

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Methodology:
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Sample Preparation:

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl

or KBr).

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with

KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample holder (or pure KBr pellet) should be collected

and subtracted from the sample spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to specific functional

groups (e.g., O-H, C-H, C=C, C-O, C-F, C-Br bonds).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system. For volatile compounds, Gas Chromatography-Mass Spectrometry

(GC-MS) is often used, which separates the components of a mixture before they enter the

mass spectrometer. Direct infusion may be used for pure samples.

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.
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Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain further structural information. For compounds containing

bromine, look for the characteristic isotopic pattern of the molecular ion peak.

To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Fluoro-3-
methylphenol and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315178#spectroscopic-comparison-of-2-fluoro-3-
methylphenol-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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